molecular formula C9H16N2O B3114629 Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 202990-49-6

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No. B3114629
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-UHFFFAOYSA-N
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Description

“Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone” is a chemical compound that is part of the pyrrolidine class . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the five-membered ring structure . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Crystallography and Molecular Structure

  • 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one : This study highlights the crystallographic analysis of a compound related to Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone, showcasing the envelope geometry of the pyrrolidine ring, which could have implications for understanding molecular interactions and stability (Butcher, Bakare, & John, 2006).
  • Synthesis, Crystal Structure, and DFT Study : This research presents the synthesis and structural analysis of boric acid ester intermediates with benzene rings, providing insights into their molecular structures and potential applications in materials science (Huang et al., 2021).

Organometallic Chemistry and Antimicrobial Activity

  • Organotin(IV) Complexes of Semicarbazone and Thiosemicarbazones : A study on the synthesis and characterization of organotin(IV) complexes, revealing their promising antimicrobial activities. This underscores the potential of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone derivatives in pharmaceutical applications and drug development (Singh, Singh, & Bhanuka, 2016).

Pharmaceutical Development

  • Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes : Research on a compound derived from Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone that acts as a potent dipeptidyl peptidase IV inhibitor, showing potential for treating type 2 diabetes. This demonstrates the compound's relevance in developing new therapeutic agents (Ammirati et al., 2009).

Materials Science

  • Synthesis and Study of Methyl 3-Fluoro- 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl) Benzoate : Research detailing the synthesis of boric acid ester intermediates, contributing to the development of materials with potential applications in organic synthesis and materials science (Huang et al., 2021).

Future Directions

The future of pyrrolidine derivatives in drug discovery looks promising. The versatility of the pyrrolidine ring allows for the design of new compounds with different biological profiles . Further modifications and investigations into how the chiral moiety influences kinase inhibition could lead to the development of more effective drugs .

properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWINONZUFKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Synthesis routes and methods

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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